Enhanced Sonogashira Coupling Reactivity of Bromo vs. Chloro Analogs
In solvent-free Sonogashira coupling reactions, bromo-substituted aromatic compounds undergo successful coupling, while chloro- and fluoro-substituted aryl compounds are unreactive. This establishes the bromo group in 1-bromo-4-ethynyl-2-fluorobenzene as essential for reactivity in this context, unlike the unreactive chloro analog 1-chloro-4-ethynyl-2-fluorobenzene [1].
| Evidence Dimension | Sonogashira coupling reactivity (qualitative) |
|---|---|
| Target Compound Data | Reactive (bromo-substituted aromatic) |
| Comparator Or Baseline | Chloro- and fluoro-substituted aryl compounds (unreactive) |
| Quantified Difference | Reactive vs. unreactive (qualitative binary classification) |
| Conditions | Solvent-free Sonogashira coupling with trimethylsilylacetylene or phenylacetylene |
Why This Matters
The bromine atom is a prerequisite for successful Sonogashira coupling, making this compound a viable building block where chloro or fluoro analogs fail.
- [1] Thorwirth, R. et al. (2008). Solvent-free Sonogashira coupling reaction via high speed ball milling. Green Chemistry, 10(7), 774-778. View Source
